Pentasodium diethylenetriaminepentamethylenephosphonate
Description
Properties
CAS No. |
61792-09-4 |
|---|---|
Molecular Formula |
C9H23N3Na5O15P5 |
Molecular Weight |
683.11 g/mol |
IUPAC Name |
pentasodium;[bis[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H28N3O15P5.5Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;/q;5*+1/p-5 |
InChI Key |
QRIAWZKHYOWOAR-UHFFFAOYSA-I |
Canonical SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Method Based on Diethylenetriamine, Formaldehyde, and Phosphorous Acid (Patent CN103421041A)
This method involves a controlled Mannich-type reaction where diethylenetriamine reacts with formaldehyde and phosphorous acid under acidic and heated conditions, followed by neutralization with sodium hydroxide to yield the pentasodium salt.
| Step | Description | Conditions |
|---|---|---|
| 1 | Charge diethylenetriamine and formaldehyde (40% solution) into a reaction kettle with stirring at 20 rpm | Temperature: 50–55 °C |
| 2 | Slowly add phosphorous acid crystals and composite metallic oxide catalyst | Temperature raised to 95–98 °C |
| 3 | Stir reaction mixture for 1.6–1.8 hours at 95–98 °C | Ensures complete phosphonomethylation |
| 4 | Cool reaction mixture to room temperature | Temperature: ~25 °C |
| 5 | Add aqueous sodium hydroxide solution to adjust pH to 10–10.5 | Neutralization to pentasodium salt |
| 6 | Stir until reaction completion and obtain finished product | Final product: pentasodium diethylenetriaminepentamethylenephosphonate |
This method emphasizes precise temperature control and catalyst use to maximize conversion efficiency and product quality.
Method Involving Pre-Formed Phosphonate Salts and Copolymers (Patent CN103420515A)
An alternative preparation involves blending pre-formed diethylenetriamine pentamethylene phosphonic acid pentasodium salt with other phosphonate compounds and copolymers to enhance performance characteristics.
Typical formulation and process:
| Component | Weight Percentage (%) | Process Details |
|---|---|---|
| Diethylenetriamine pentamethylene phosphonic acid pentasodium salt | 61–63 | Charged into reaction kettle and stirred at 28 rpm |
| 1-Hydroxy Ethylidene-1,1-Diphosphonic Acid disodium salt | 20–22 | Added and heated with steam to 45–50 °C for 0.5 h |
| Amino Trimethylene Phosphonic Acid potassium salt | 7 | Added after cooling to 25–30 °C |
| Copolymer of phosphono carboxylic acid | 10 | Added simultaneously with amino trimethylene phosphonic acid |
- Stirring speed: 28 revolutions per minute
- Heating: Steam heating to 45–50 °C for 30 minutes
- Cooling: To 25–30 °C before addition of other components
- Final cooling to ambient temperature to obtain finished product
This method allows for the production of a composite scale inhibitor with enhanced properties by combining multiple phosphonate species.
Comparative Analysis of Preparation Methods
| Aspect | Method 1 (Direct Synthesis) | Method 2 (Composite Formulation) |
|---|---|---|
| Raw Materials | Diethylenetriamine, formaldehyde, phosphorous acid, sodium hydroxide | Pre-formed pentasodium salt, diphosphonic acid disodium salt, amino trimethylene phosphonic acid potassium salt, copolymer |
| Reaction Type | Mannich-type phosphonomethylation | Blending and mild heating |
| Temperature Range | 50–98 °C (reaction), room temp (neutralization) | 45–50 °C (heating), 25–30 °C (cooling) |
| Reaction Time | 1.6–1.8 hours | 0.5 hours heating + 0.5 hours stirring after additions |
| Catalyst | Composite metallic oxide | Not specified |
| Product Form | Pentasodium salt after neutralization | Composite phosphonate scale inhibitor |
| Advantages | High purity, controlled synthesis | Enhanced performance via composite formulation |
Research Findings and Notes
- The direct synthesis method (Method 1) is well-documented for producing high-purity this compound with controlled molecular structure and consistent quality.
- The composite formulation method (Method 2) is advantageous for industrial applications requiring multifunctional scale inhibitors, combining chelating and dispersing properties from different phosphonate species.
- Both methods require careful pH control during neutralization to ensure the pentasodium salt form, which is critical for water solubility and performance.
- The use of catalysts such as composite metallic oxides in Method 1 enhances reaction efficiency and yield.
- Temperature control is crucial in both methods to prevent decomposition or side reactions.
Summary Table of Preparation Parameters
| Parameter | Method 1 (Direct Synthesis) | Method 2 (Composite Formulation) |
|---|---|---|
| Stirring Speed | 20 rpm | 28 rpm |
| Temperature (Reaction) | 50–55 °C initial, 95–98 °C main reaction | 45–50 °C heating |
| Reaction Time | 1.6–1.8 hours | 0.5 hours heating + 0.5 hours stirring |
| pH Adjustment | To 10–10.5 with NaOH | Not explicitly stated, but neutralization implied |
| Catalyst | Composite metallic oxide | None specified |
| Cooling | To room temperature before neutralization | To 25–30 °C before additions |
Chemical Reactions Analysis
Types of Reactions
Pentasodium diethylenetriaminepentamethylenephosphonate undergoes various chemical reactions, including complexation, chelation, and hydrolysis. It is known for its strong ability to form stable complexes with metal ions, which makes it an effective chelating agent .
Common Reagents and Conditions
The compound reacts with metal ions such as calcium, magnesium, and iron under neutral to alkaline conditions. The presence of phosphonic acid groups allows it to form stable chelates with these metal ions, preventing their precipitation and scaling in industrial systems .
Major Products Formed
The major products formed from the reactions of this compound are metal-chelate complexes. These complexes are highly stable and soluble in water, making them useful in various applications such as water treatment and detergents .
Scientific Research Applications
Chemical Properties and Mechanism of Action
DTPMP is characterized by its ability to form stable chelate complexes with metal ions due to its five phosphonic acid groups. Its chemical formula is , with a molecular weight of approximately 573.20 g/mol. The compound exists primarily as a pentasodium salt in aqueous solutions, enhancing its solubility and effectiveness in various applications.
Mechanism of Action:
- DTPMP binds to metal ions, forming a ring structure that stabilizes the metal ion and prevents unwanted chemical reactions.
- This chelation process is highly specific, making DTPMP an effective inhibitor of scale and corrosion in industrial systems.
Industrial Applications
DTPMP is widely used in several industrial processes due to its excellent chelating properties:
| Application | Description |
|---|---|
| Water Treatment | Prevents scale formation and corrosion in pipes and equipment. |
| Detergents | Acts as a chelating agent to enhance cleaning efficiency by binding metal ions. |
| Scaling Inhibitor | Inhibits the precipitation of barium sulfate and other scale-forming compounds. |
| Anti-Corrosion Agent | Protects metal surfaces from corrosion in various environments. |
Environmental Applications
DTPMP has shown promise in environmental remediation efforts, particularly in the degradation of pollutants:
-
Case Study: Environmental Remediation
- A study demonstrated the effectiveness of DTPMP as a catalyst for the degradation of diclofenac using peroxymonosulfate activation. Hydroxyl radicals generated during the reaction were crucial for pollutant degradation, showcasing DTPMP's role in environmental cleanup efforts.
-
Bioremediation Potential
- DTPMP's ability to form stable complexes with heavy metals aids in detoxifying environments contaminated with these substances, enhancing its utility in bioremediation.
Biological Research Applications
DTPMP's chelating properties extend into biological research, particularly concerning metal ion interactions:
| Research Area | Findings |
|---|---|
| Toxicity Studies | Exhibited low oral toxicity (LD50 > 7120 mg/kg) with no significant adverse effects at high doses. |
| Antimicrobial Activity | Demonstrated effectiveness against various pathogens and pollutants, indicating potential therapeutic uses. |
Case Study: Treatment of Post-COVID-19 Anosmia
A randomized controlled trial investigated the effect of DTPMP on post-COVID-19 anosmia. Patients treated with a DTPMP-containing nasal spray showed significant improvement in olfactory function compared to controls, highlighting its potential therapeutic application.
Mechanism of Action
The mechanism of action of pentasodium diethylenetriaminepentamethylenephosphonate involves the formation of stable chelate complexes with metal ions. The phosphonic acid groups in the compound bind to metal ions, forming a ring structure that stabilizes the metal ion and prevents it from participating in unwanted chemical reactions. This chelation process is highly specific and efficient, making the compound an effective inhibitor of scale and corrosion in industrial systems .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Detergent Formulations : PDTPMP’s ability to stabilize hydrogen peroxide in bleach-containing detergents is unmatched by ATMP or EDTMP .
- Oilfield Systems : PDTPMP’s resistance to hydrolysis under high salinity and temperature (>100°C) makes it preferable to HEDP in oilfield water treatment .
- Environmental Impact : While all phosphonates pose biodegradability challenges, PDTPMP’s high efficiency reduces dosage requirements, mitigating environmental load .
Biological Activity
Pentasodium diethylenetriaminepentamethylenephosphonate (DTPMP) is a phosphonate compound with significant applications in various fields, including environmental science, medicine, and biochemistry. This article delves into its biological activity, focusing on its toxicity, potential therapeutic uses, and mechanisms of action.
Chemical Structure and Properties
DTPMP is a chelating agent characterized by its ability to bind metal ions. Its chemical formula is , and it has a molecular weight of approximately 573.20 g/mol. The compound exists primarily as a pentasodium salt in aqueous solutions, with a typical concentration around 25% (w/v) .
Biological Activity
1. Toxicity Studies:
- DTPMP has been evaluated for its toxicity in various studies. The pentasodium salt exhibited low oral toxicity with a lethal dose (LD50) greater than 7120 mg/kg in rats . Chronic exposure studies indicated no significant adverse effects at doses up to 500 mg/kg/day .
- In vitro tests have demonstrated that DTPMP does not induce chromosomal damage or mutagenicity, suggesting it lacks genotoxic potential .
2. Chelating Properties:
- DTPMP's chelation abilities make it useful in removing heavy metals from biological systems. It forms stable complexes with metal ions, which can aid in detoxifying environments contaminated with heavy metals .
3. Antimicrobial Activity:
- Recent studies have explored the antimicrobial properties of DTPMP against various pathogens. It has shown effectiveness in degrading pollutants such as diclofenac when used in catalytic systems, indicating potential applications in bioremediation .
The biological activity of DTPMP can be attributed to several mechanisms:
- Metal Ion Binding: DTPMP's ability to chelate metal ions can interfere with microbial growth by depriving pathogens of essential nutrients .
- Catalytic Degradation: In environmental applications, DTPMP enhances the degradation of organic pollutants through the generation of reactive species like hydroxyl radicals and sulfate radicals when used in conjunction with catalysts .
Case Studies
Case Study 1: Environmental Remediation
A study demonstrated the effectiveness of DTPMP as a catalyst for the degradation of diclofenac using peroxymonosulfate activation. The results indicated that hydroxyl radicals generated during the reaction were crucial for pollutant degradation, showcasing DTPMP's role in environmental cleanup efforts .
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment conducted over two years, rats exposed to high doses of DTPMP showed no significant health issues, reinforcing its safety profile for potential therapeutic use .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 573.20 g/mol |
| Oral Toxicity (LD50) | >7120 mg/kg |
| NOAEL (chronic exposure) | >500 mg/kg/day |
| Genotoxicity | Negative |
| Chelation Efficiency | High |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of DTPMP·Na₅ using the Mannich reaction?
- Methodological Answer : The synthesis involves reacting diethylenetriamine, formaldehyde, and phosphorous acid under controlled conditions. Key parameters include pH (maintained at 1–2 for optimal reactivity), temperature (60–80°C to balance reaction rate and side-product formation), and molar ratios (e.g., 1:5:5 for amine:formaldehyde:phosphorous acid). Kinetic studies using in-situ FTIR or NMR can track intermediate formation . Statistical design of experiments (DoE), such as factorial designs, can identify critical variables (e.g., agitation rate, reagent purity) and reduce trial numbers .
Q. What analytical techniques are most reliable for characterizing DTPMP·Na₅ purity and structure?
- Methodological Answer : Combine multiple methods:
- Titration : Potentiometric titration with Zn²⁺/EDTA quantifies active phosphonate groups .
- Spectroscopy : ³¹P NMR confirms phosphonate bonding patterns, while FTIR identifies amine and P=O stretches .
- Elemental Analysis : Validates stoichiometry (C:N:P ratios) against theoretical values .
- Chromatography : Ion chromatography detects residual chloride or sulfate impurities from synthesis .
Q. How can researchers assess DTPMP·Na₅’s chelation efficiency under varying water hardness conditions?
- Methodological Answer : Use dynamic scale inhibition tests (e.g., NACE TM0374-2007) with synthetic brine solutions containing Ca²⁺/Mg²⁺. Vary ionic strength (0.1–1.0 M), pH (5–10), and temperature (25–90°C). Compare chelation capacity via ICP-OES to measure residual metal ions. Statistical regression models correlate inhibition efficiency with solution parameters .
Advanced Research Questions
Q. What mechanistic insights explain DTPMP·Na₅’s role in stabilizing peroxides during pulp bleaching?
- Methodological Answer : Investigate via radical scavenging assays (e.g., ESR spectroscopy) to detect hydroxyl radical (·OH) suppression. Kinetic studies of H₂O₂ decomposition in the presence of DTPMP·Na₅ can quantify stabilization efficiency. Computational modeling (DFT) identifies electron-rich phosphonate groups as active sites for peroxide complexation . Compare with alternative stabilizers (e.g., EDTA) using Arrhenius plots to assess thermal stability .
Q. How do conflicting data on DTPMP·Na₅’s environmental toxicity arise, and how can they be resolved?
- Methodological Answer : Discrepancies in EC50 values (e.g., 10–100 mg/L for aquatic organisms) may stem from test conditions (pH, organic matter content). Standardize protocols (OECD Guidelines 201/202) while controlling variables. Use multivariate analysis (PCA) to isolate dominant toxicity drivers (e.g., metal co-contaminants vs. intrinsic phosphonate effects) . Long-term ecotoxicology studies (28-day exposure) can clarify bioaccumulation risks .
Q. What advanced methodologies enable in-situ analysis of DTPMP·Na₅’s interaction with mineral surfaces in oilfield systems?
- Methodological Answer : Employ quartz crystal microbalance with dissipation (QCM-D) to monitor real-time adsorption on calcite/hematite surfaces. Complement with AFM to map surface morphology changes. Synchrotron X-ray absorption spectroscopy (XAS) reveals coordination geometry of Ca²⁺-DTPMP complexes. Molecular dynamics simulations (e.g., LAMMPS) predict adsorption energetics under high-salinity conditions .
Experimental Design and Data Analysis
Q. How can researchers design experiments to evaluate DTPMP·Na₅’s synergistic effects with polymers in scale inhibition?
- Methodological Answer : Use a fractional factorial design to test combinations with polyacrylic acid (PAA) or carboxymethyl cellulose (CMC). Variables include polymer molecular weight, DTPMP·Na₅ concentration, and mixing ratios. Analyze inhibition efficiency via turbidimetry and SEM-EDS for crystal morphology. Response surface methodology (RSM) optimizes synergistic parameters .
Q. What statistical approaches are suitable for resolving contradictions in DTPMP·Na₅’s thermal degradation profiles?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂/O₂ atmospheres identifies degradation steps (e.g., phosphonate decomposition at 250–400°C). Conflicting data (e.g., residue mass variation) may arise from sample hydration or impurity levels. Apply ANOVA to compare datasets, and use Kissinger-Akahira-Sunose isoconversional method to calculate activation energies. Cross-validate with FTIR gas-phase analysis .
Safety and Compliance
Q. What safety protocols are critical when handling DTPMP·Na₅ in laboratory-scale corrosion studies?
- Methodological Answer : Follow OSHA guidelines for phosphonates: use fume hoods for aerosol prevention, wear nitrile gloves (pH-dependent hydrolysis risk), and store in HDPE containers to avoid metal leaching. Pre-experiment risk assessments should address compatibility with acidic/oxidizing agents. Reference SDS data for emergency response (e.g., neutralization with CaCO₃ for spills) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
